molecular formula C8H9Cl B047538 2-Methylbenzyl chloride CAS No. 552-45-4

2-Methylbenzyl chloride

Cat. No.: B047538
CAS No.: 552-45-4
M. Wt: 140.61 g/mol
InChI Key: VQRBXYBBGHOGFT-UHFFFAOYSA-N
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Description

2-Methylbenzyl chloride (CAS: 552-45-4), also known as o-methylbenzyl chloride, is an organic compound with the molecular formula C₈H₉Cl and a molecular weight of 140.61 g/mol . It is a colorless to pale yellow liquid with a boiling point of 197–201.3°C (discrepancies exist between sources) and a density of 1.1 g/cm³ . The compound is synthesized via side-chain chlorination of o-xylene and is insoluble in water but miscible with oxygenated solvents . Its primary application lies in organic synthesis, serving as an intermediate for pharmaceuticals (e.g., cinmethylin, fenpyrazamine) and agrochemicals . Derivatives such as triphenylphosphonium salts are utilized in Wittig reactions, as demonstrated in crystallographic studies .

Preparation Methods

Radical-Initiated Side-Chain Chlorination of o-Xylene

The most direct method for synthesizing 2-methylbenzyl chloride involves the radical-mediated chlorination of o-xylene (1,2-dimethylbenzene). This reaction proceeds via a free-radical chain mechanism, initiated by ultraviolet (UV) light or thermal energy, and follows three stages: initiation, propagation, and termination .

Reaction Mechanism and Conditions

  • Initiation : Chlorine molecules (Cl₂) dissociate into chlorine radicals (Cl- ) under UV light:

    Cl2hν2Cl\text{Cl}_2 \xrightarrow{h\nu} 2\text{Cl}^-
  • Propagation : A chlorine radical abstracts a hydrogen atom from the methyl group of o-xylene, generating a benzyl radical intermediate. This intermediate reacts with Cl₂ to form this compound and regenerate a Cl- radical:

    C6H4(CH3)2+ClC6H4(CH3)(CH2)+HCl\text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{Cl}^- \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)(\text{CH}_2^- ) + \text{HCl} C6H4(CH3)(CH2)+Cl2C6H4(CH3)(CH2Cl)+Cl\text{C}_6\text{H}_4(\text{CH}_3)(\text{CH}_2^- ) + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)(\text{CH}_2\text{Cl}) + \text{Cl}^-
  • Termination : Radical recombination halts the chain reaction.

Optimization Considerations :

  • Temperature : Elevated temperatures (80–120°C) accelerate radical formation but risk over-chlorination to dichloro derivatives (e.g., 2-methylbenzal chloride) .

  • Chlorine Stoichiometry : A molar ratio of 1:1 (o-xylene:Cl₂) minimizes poly-chlorination. Excess Cl₂ promotes dichloro byproducts .

  • Inhibitors : Oxygen acts as a radical trap, necessitating inert atmospheres (e.g., nitrogen) .

Yield and Selectivity :

  • Typical yields range from 60–75%, with selectivity for mono-chlorination exceeding 85% under controlled Cl₂ dosing .

Catalytic Chlorination Using Lewis Acids

Lewis acids, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), facilitate electrophilic chlorination by polarizing Cl₂ molecules. This method enhances regioselectivity for the benzyl position over aromatic ring substitution .

Protocol and Mechanistic Insights

  • Catalyst Loading : FeCl₃ (0.5–2 mol%) in liquid-phase reactions at 30–50°C .

  • Reagent System : Chlorine gas bubbled through o-xylene in the presence of FeCl₃. Pyridine derivatives (e.g., N-benzyltriethylammonium chloride) may co-catalyze by neutralizing HCl .

Key Steps :

  • FeCl₃ coordinates with Cl₂, generating a polarized Cl⁺–Cl⁻–FeCl₃ complex.

  • The methyl group’s hydrogen is abstracted as HCl, forming a carbocation intermediate.

  • Chloride attack yields this compound:

    C6H4(CH3)2+Cl+C6H4(CH3)(CH2+)+HCl\text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{Cl}^+ \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)(\text{CH}_2^+) + \text{HCl} C6H4(CH3)(CH2+)+ClC6H4(CH3)(CH2Cl)\text{C}_6\text{H}_4(\text{CH}_3)(\text{CH}_2^+) + \text{Cl}^- \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)(\text{CH}_2\text{Cl})

Advantages :

  • Higher selectivity (90–95%) at mild temperatures .

  • Reduced ring chlorination due to steric hindrance from the ortho-methyl group .

Limitations :

  • Catalyst removal requires aqueous workup, complicating large-scale production .

Gas-Phase Chlorination with Pyridine Moderation

Adapted from a patent for 3-methylbenzyl chloride synthesis , this method employs pyridine to moderate reactivity and suppress ring chlorination. While originally designed for meta isomers, analogous conditions apply to o-xylene.

Procedure and Parameters

  • Reaction Setup : o-Xylene and pyridine (1–5 wt%) are heated to 80–100°C in a chlorination reactor.

  • Chlorine Introduction : Cl₂ gas is introduced incrementally, maintaining a chlorination degree below 0.6 (mol Cl₂ per mol o-xylene) .

  • Workup : Unreacted o-xylene is distilled and recycled, while crude this compound is purified via fractional distillation.

Critical Factors :

  • Pyridine Role : Neutralizes HCl, shifting equilibrium toward product formation .

  • Pressure : Slight overpressure (1–3 bar) enhances Cl₂ solubility .

Performance Metrics :

  • Conversion: 70–80% per pass.

  • Purity: >98% after distillation .

Comparative Analysis of Preparation Methods

Method Conditions Catalyst/Additive Yield (%) Selectivity (%)
Radical ChlorinationUV, 80–120°C, Cl₂ gasNone60–7585–90
Lewis Acid Catalysis30–50°C, Cl₂ gasFeCl₃, pyridine70–8590–95
Gas-Phase with Pyridine80–100°C, 1–3 barPyridine70–8095–98
Dehydrochlorination50°C, aqueous NaOHPhase-transfer agent50–6075–80

Key Observations :

  • Catalytic Methods (Lewis acid or pyridine) outperform radical routes in selectivity and yield.

  • Gas-phase chlorination with pyridine offers the highest purity but requires specialized equipment .

  • Radical chlorination is cost-effective for bulk production but necessitates stringent control .

Mechanistic and Kinetic Considerations

The gas-phase pyrolysis study of this compound reveals a six-centered cyclic transition state during dehydrochlorination, with a computed activation energy of 120 kJ/mol . This insight underscores the compound’s thermal instability above 150°C, guiding reactor design to avoid decomposition during synthesis.

Kinetic Parameters :

  • Rate-determining step: C-Cl bond cleavage (k = 1.2 × 10⁻³ s⁻¹ at 100°C) .

  • Arrhenius pre-exponential factor (A): 5.6 × 10¹⁰ s⁻¹ .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and thiols in solvents such as ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: 2-methylbenzyl alcohol, 2-methylbenzylamine, and 2-methylbenzylthiol.

    Oxidation: 2-methylbenzoic acid.

    Reduction: 2-methylbenzyl alcohol.

Scientific Research Applications

Chemical Synthesis

Building Block for Chemical Reactions
2-Methylbenzyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the production of fenarimol analogs, which have demonstrated curative activity in experimental models for diseases such as Chagas disease .

Applications in Synthesis:

  • Pharmaceuticals: Utilized in the creation of active pharmaceutical ingredients (APIs) and drug analogs.
  • Dyes and Pigments: Acts as a precursor in the manufacture of synthetic dyes .
  • Flavors and Fragrances: Used in the formulation of aromatic compounds for food and cosmetic products .

Pharmaceutical Applications

Anticancer Properties
Recent studies have indicated that this compound exhibits inhibitory properties against cancer cells, making it a potential candidate for further pharmaceutical development .

Case Study:

  • Fenarimol Analog Development: Research has shown that derivatives of this compound are effective against certain cancer cell lines, suggesting further exploration into its therapeutic potential .

Industrial Applications

Production of Quaternary Ammonium Compounds
this compound is involved in synthesizing quaternary ammonium compounds, which are widely used as disinfectants and surfactants in household and industrial cleaning products.

Key Uses:

  • Benzalkonium Chloride Production: A major application is in the synthesis of benzalkonium chloride, utilized for its antimicrobial properties in personal care products and sanitizers .

Mechanism of Action

The mechanism of action of 2-methylbenzyl chloride involves its reactivity as an electrophile due to the presence of the electron-withdrawing chlorine atom. This makes the benzyl carbon more susceptible to nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Structural Isomers and Substituted Benzyl Chlorides

The reactivity and applications of 2-methylbenzyl chloride are influenced by its methyl substituent’s electron-donating nature. Key comparisons include:

Table 1: Physical and Chemical Properties of Selected Benzyl Chlorides

Compound CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Reactivity Notes
This compound 552-45-4 C₈H₉Cl 140.61 197–201.3 1.1 Moderate reactivity due to methyl’s electron-donating effect
4-Methylbenzyl chloride 104-82-5 C₈H₉Cl 140.61 Not reported Not reported Similar synthesis; positional isomer effects on electronic distribution
2-Chlorobenzyl chloride 611-19-8 C₇H₆Cl₂ 161.03 Not reported Not reported Higher reactivity due to electron-withdrawing Cl substituent

Key Findings :

Reactivity Trends :

  • The methyl group in this compound stabilizes the benzyl position but reduces electrophilicity compared to chlorinated analogs like 2-chlorobenzyl chloride, which exhibit enhanced reactivity in nucleophilic substitutions .
  • In thioether synthesis, this compound achieved 94% yield under optimized conditions, highlighting its utility in one-pot reactions .

Synthetic Applications :

  • This compound is preferred in synthesizing phosphonium salts (e.g., (2-methylbenzyl)triphenylphosphonium chloride) for Wittig reactions due to predictable bond lengths and stability .
  • In contrast, 2-chlorobenzyl chloride is often employed in electrophilic aromatic substitutions, where its electron-withdrawing group directs reactivity .

Derivative Functionality :

  • Antioxidant studies using this compound derivatives (e.g., 7-thio pyrimidinediones) demonstrated substituent-dependent activity, with methyl groups enhancing lipid peroxidation inhibition .

Research Findings and Case Studies

  • Catalytic Benzylation : this compound facilitated C–H benzylation in ruthenium-catalyzed reactions, yielding 76% of the target product 3aj under mild conditions .
  • Transalkylation Reactions: Aluminum chloride-catalyzed reactions of this compound derivatives produced mixtures of mono- and di-benzylated compounds, underscoring its versatility in complex syntheses .

Biological Activity

2-Methylbenzyl chloride, also known as ortho-methylbenzyl chloride, is an organic compound with the formula C9H11Cl. It is primarily used in organic synthesis and as an intermediate in the production of various chemicals. Understanding its biological activity is crucial for assessing its potential health risks and environmental impacts. This article reviews the available literature on the biological activity of this compound, including mutagenicity, carcinogenicity, and ecological effects.

Physical Properties

  • Molecular Weight: 158.63 g/mol
  • Boiling Point: Approximately 200°C
  • Solubility: Soluble in organic solvents, sparingly soluble in water.

Mutagenicity and Carcinogenicity

The biological activity of this compound has been investigated using various assays to determine its mutagenic and carcinogenic potential.

  • Mutagenicity Studies:
    • A study by Ashby et al. (1982) indicated that benzyl chloride (a related compound) showed weak mutagenic activity in the Salmonella/microsome assay, suggesting that this compound may exhibit similar properties due to structural similarities .
    • In vitro studies have shown that benzyl chloride can induce mutations in certain bacterial strains, indicating potential genotoxic effects .
  • Carcinogenicity Studies:
    • Research has shown that exposure to benzyl chloride can lead to increased incidences of tumors in animal models. For example, topical application studies on mice indicated a weak carcinogenic effect, with some developing skin carcinomas .
    • The Integrated Risk Information System (IRIS) has classified benzyl chloride as a weak carcinogen based on animal studies that demonstrated tumor formation upon prolonged exposure .

Ecological Effects

The ecological impact of this compound has been explored through studies on aquatic organisms.

  • A mesocosm study assessed the effects of benzyl chloride (and by extension, its derivatives) on various aquatic species such as Moina macrocopa and Zacco platypus. Results showed that exposure to higher concentrations led to decreased reproductive rates and increased mortality in certain species .
  • The compound's presence in aquatic environments raises concerns regarding its toxicity to non-target organisms, potentially disrupting local ecosystems.

Case Study 1: Occupational Exposure

A notable case study involved workers in the chemical industry exposed to benzyl chloride over several years. The study reported an elevated incidence of lung cancer among these workers compared to national averages, suggesting a link between occupational exposure and increased cancer risk .

Case Study 2: Environmental Impact Assessment

In an environmental assessment conducted by the EPA, the effects of benzyl chloride were evaluated in terms of its persistence and bioaccumulation potential in aquatic systems. The findings highlighted significant risks associated with chemical spills and contamination events, necessitating stringent regulatory measures for its use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methylbenzyl chloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Direct synthesis : Reacting o-xylene with chlorine gas under UV light or radical initiators (e.g., AIBN) yields this compound. Temperature control (40–60°C) and stoichiometric ratios are critical to minimize polychlorinated byproducts .
  • Catalytic methods : A GLV reactor process using this compound as a reactant with catalysts (e.g., Lewis acids) achieves higher selectivity. Reaction times (4+ hours) and catalyst loading (1–5 mol%) are optimized to balance yield (>85%) and purity .
  • One-pot protocols : Symmetrical thioethers are synthesized by refluxing this compound with thiourea in ethanol, followed by NaOH addition. This method achieves 94% yield under 8-hour reflux conditions .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and purity. For example, the benzylic CH2_2Cl group in this compound shows a characteristic triplet at δ 4.5–4.7 ppm .
  • FT-IR : Stretching frequencies for C-Cl bonds appear at 600–800 cm1^{-1}, while aromatic C-H vibrations are observed at 3000–3100 cm1^{-1} .
  • Elemental analysis : Combustion analysis (e.g., %C, %H, %Cl) validates molecular composition, with deviations >0.3% indicating impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Protective equipment : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats are mandatory. Respiratory protection is required if vapor concentrations exceed 10 ppm .
  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis. Moisture exposure generates HCl, leading to decomposition .
  • Spill management : Neutralize spills with sodium bicarbonate, followed by absorption in inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve ambiguities in the electronic structure of this compound derivatives?

  • Methodological Answer :

  • DFT studies : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets to predict vibrational frequencies and NMR chemical shifts. Compare computed vs. experimental data to validate structures .
  • Reactivity prediction : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For example, the benzylic carbon in this compound shows high electrophilicity, explaining its reactivity in SN2 reactions .

Q. What strategies optimize regioselectivity in reactions involving this compound as a benzylating agent?

  • Methodological Answer :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of attacking species, favoring substitution at the benzylic position .
  • Catalyst design : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial interactions in biphasic systems, increasing yields in heterocyclic syntheses .

Q. How do structural modifications of this compound impact its application in synthesizing bioactive compounds?

  • Methodological Answer :

  • Heterocyclic synthesis : Reacting this compound with imidazole derivatives forms benzimidazolium salts (e.g., 1-(allyl)-3-(2-methylbenzyl)benzimidazolium chloride), which exhibit antibacterial activity. Characterization includes X-ray crystallography (CCDC deposition) and antimicrobial assays .
  • Thioether derivatives : Symmetrical thioethers (e.g., compound 5g) are synthesized via one-pot protocols for catalytic applications. GC-MS and HPLC monitor reaction progress and purity .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points, stability) of this compound?

  • Methodological Answer :

  • Purity verification : Use DSC (differential scanning calorimetry) to confirm melting points (reported: 207–209°C for hydrated forms). Discrepancies may arise from hydrate vs. anhydrous forms .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) over 30 days assess hydrolysis rates. HPLC quantifies residual this compound and degradation products .

Properties

IUPAC Name

1-(chloromethyl)-2-methylbenzene
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InChI

InChI=1S/C8H9Cl/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3
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InChI Key

VQRBXYBBGHOGFT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1CCl
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Molecular Formula

C8H9Cl
Record name O-METHYLBENZYL CHLORIDE
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DSSTOX Substance ID

DTXSID5044441
Record name 1-(Chloromethyl)-2-methylbenzene
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Molecular Weight

140.61 g/mol
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Physical Description

O-methylbenzyl chloride appears as a colorless to pale-yellow colored liquid with a pungent odor. Insoluble in water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., A colorless to pale-yellow colored liquid with a pungent odor; [CAMEO]
Record name O-METHYLBENZYL CHLORIDE
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Boiling Point

195-203 °C
Record name ALPHA-CHLORO-O-XYLENE
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Flash Point

165 °F
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Solubility

PRACTICALLY INSOL IN WATER; MISCIBLE WITH ABSOLUTE ALCOHOL, SOL IN ALL PROP WITH ACETONE, ETHER
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Color/Form

LIQUID

CAS No.

552-45-4, 99765-61-4
Record name O-METHYLBENZYL CHLORIDE
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Record name 2-Methylbenzyl chloride
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Synthesis routes and methods

Procedure details

A condenser tube, a stirring blade and a thermometer were set to a 500-mL-volume four-necked flask and in this reaction device, 86.9 g (0.82 mol) of o-xylene and 2.17 g (0.013 mol) of AIBN were placed to prepare a mixed solution. After the reaction device was heated to 90° C., chlorine gas was blown therein at a flow rate of 0.378 mol/hr, and the reaction was carried out for 4 hour with stirring. After completion of the reaction, a part of the reaction mixture was sampled. Then, the components of reaction mixture were analyzed by GC. As a result, the conversion of raw material o-xylene was 99.7%, the yield of α,α′-dichloro-o-xylene was 50.5% (based on o-xylene), and the selectivity of α,α′-dichloro-o-xylene was 50.7%. At this time, α-chloro-o-xylene was obtained in a yield of 30% (based on o-xylene), α,α-dichloro-o-xylene was obtained in a yield of 7%, and α,α,α′-trichloro-o-xylene was obtained in a yield of 9%.
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30%

Retrosynthesis Analysis

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2-Methylbenzyl chloride
2-Methylbenzyl chloride
2-Methylbenzyl chloride
2-Methylbenzyl chloride
2-Methylbenzyl chloride
2-Methylbenzyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.